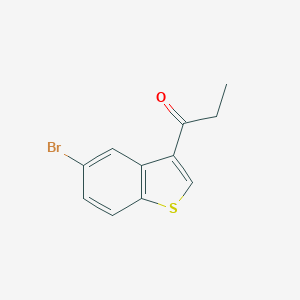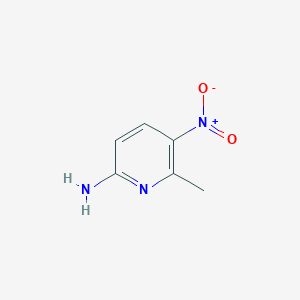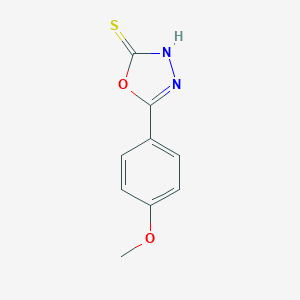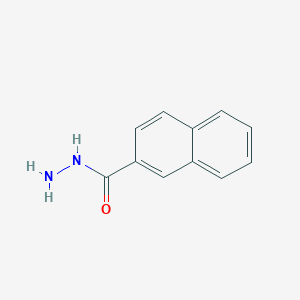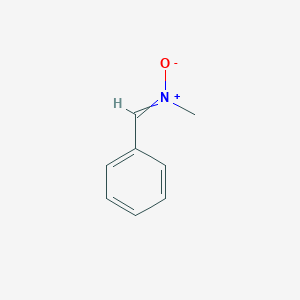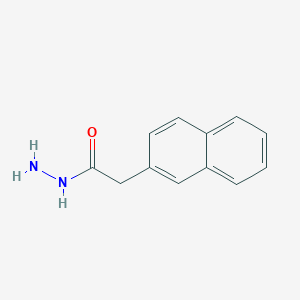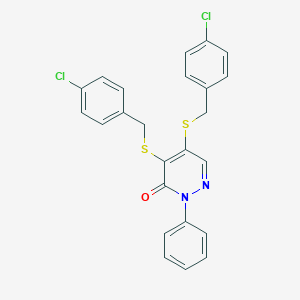
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, also known as CPTH2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone inhibits the activity of HAT by binding to its active site, thereby preventing the acetylation of histone proteins. This results in the modulation of gene expression, leading to various cellular effects, including apoptosis, cell cycle arrest, and differentiation.
Biochemical and Physiological Effects:
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been shown to induce apoptosis and cell cycle arrest by modulating the expression of genes involved in these processes. In neurodegenerative diseases, 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been shown to have neuroprotective effects by modulating the expression of genes involved in oxidative stress and inflammation.
实验室实验的优点和局限性
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has several advantages for lab experiments, including its small size, high solubility, and specificity for HAT inhibition. However, it also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
未来方向
There are several future directions for 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone research, including the development of more potent and selective HAT inhibitors, the evaluation of its therapeutic potential in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of novel drug delivery systems for 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone could enhance its therapeutic efficacy and reduce potential toxicity.
合成方法
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can be synthesized through a two-step process involving the reaction of 4-chlorobenzyl mercaptan with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the intermediate 4-chlorobenzyl thioether. The intermediate is then reacted with 2-phenyl-3(2H)-pyridazinone in the presence of a base to produce 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone.
科学研究应用
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. It has been shown to inhibit the activity of histone acetyltransferase (HAT), an enzyme that plays a critical role in gene expression regulation. By inhibiting HAT activity, 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can modulate the expression of genes involved in various cellular processes, leading to its potential therapeutic effects.
属性
CAS 编号 |
5273-35-8 |
|---|---|
产品名称 |
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone |
分子式 |
C24H18Cl2N2OS2 |
分子量 |
485.4 g/mol |
IUPAC 名称 |
4,5-bis[(4-chlorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H18Cl2N2OS2/c25-19-10-6-17(7-11-19)15-30-22-14-27-28(21-4-2-1-3-5-21)24(29)23(22)31-16-18-8-12-20(26)13-9-18/h1-14H,15-16H2 |
InChI 键 |
SHPQJGZOGYWBDE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl |
其他 CAS 编号 |
5273-35-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
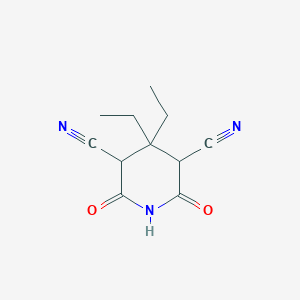
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)


![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)
